Methyl octadeca-4,8-dienoate
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Overview
Description
Methyl octadeca-4,8-dienoate is a fatty acid methyl ester with the molecular formula C19H34O2. It is characterized by the presence of two double bonds located at the 4th and 8th positions of the octadeca chain. This compound is commonly found in various natural sources and is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-4,8-dienoate can be synthesized through several methods. One common approach involves the reduction of methyl santalbate (methyl octadec-11-en-9-ynoate) using zinc, which yields methyl octadeca-9,11-dienoate . Another method involves the demesylation of the mesyloxy derivative of methyl ricinelaidate (methyl 12-hydroxy-octadec-9-enoate) .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of octadeca-4,8-dienoic acid with methanol in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated methyl octadecanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for ester hydrolysis.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Methyl octadecanoate
Substitution: Octadeca-4,8-dienoic acid and methanol
Scientific Research Applications
Methyl octadeca-4,8-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of methyl octadeca-4,8-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,8-decadienoate: Another fatty acid methyl ester with similar structural features.
Methyl 9,12-octadecadienoate:
Uniqueness
Methyl octadeca-4,8-dienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific studies.
Properties
CAS No. |
59619-93-1 |
---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-4,8-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 |
InChI Key |
ACDYWBIRCUCLCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCC=CCCC(=O)OC |
Origin of Product |
United States |
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